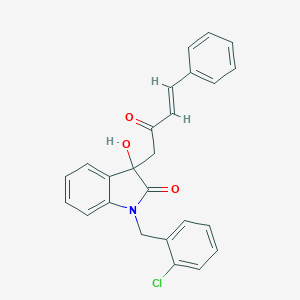
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This molecule, also known as C16H14ClNO3, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this molecule inhibits the activity of various enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators and are overexpressed in various cancer cell lines. By inhibiting the activity of these enzymes, 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this molecule inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This molecule has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this molecule reduces the size of tumors in mice.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential advantages and limitations for lab experiments. One advantage is that this molecule has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in vitro and in vivo. This makes it a potential candidate for further studies on its anticancer and anti-inflammatory properties. One limitation is that the mechanism of action of this molecule is not fully understood. Further studies are needed to determine the exact molecular targets of this molecule.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this molecule. This will help to determine the exact molecular targets of this molecule and may lead to the development of more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this molecule. This will help to determine the optimal dosage and administration route for this molecule. Finally, further studies are needed to determine the potential toxicity and side effects of this molecule. This will help to determine the safety profile of this molecule and its potential as a therapeutic agent.
Synthesis Methods
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This molecule has been studied for its potential anticancer properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This molecule has also been studied for its potential anti-inflammatory properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
properties
Product Name |
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C25H20ClNO3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C25H20ClNO3/c26-22-12-6-4-10-19(22)17-27-23-13-7-5-11-21(23)25(30,24(27)29)16-20(28)15-14-18-8-2-1-3-9-18/h1-15,30H,16-17H2/b15-14+ |
InChI Key |
JGHDONALSLDAGE-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
![Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-](/img/structure/B214286.png)
![Butyl 4-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B214288.png)
![6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B214289.png)

![1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214294.png)
![1-butyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214295.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
![1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214302.png)
![1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214303.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214304.png)
![1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214308.png)